molecular formula C17H14Cl2N6O B11175245 4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B11175245
M. Wt: 389.2 g/mol
InChI Key: ZNBVYQBPDCHHMM-UHFFFAOYSA-N
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Description

4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a triazine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the triazine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyanuric chloride with amines in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the compound's potential as an anticancer agent. The incorporation of the triazine ring is significant as it has been associated with enhanced cytotoxic properties against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of derivatives containing similar structural motifs against human tumor cells. The results indicated that compounds with triazine structures exhibited promising antitumor activity, showing significant inhibition rates against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The compound's design allows for modifications that can enhance its therapeutic efficacy.

  • Quantitative Structure–Activity Relationship (QSAR) : Computational methods have been employed to predict the biological activity of this compound and its derivatives. By analyzing various substituents on the triazine ring and their impact on cytotoxicity, researchers have identified key structural features that contribute to increased antitumor activity .

Molecular Hybridization

The strategy of molecular hybridization involves combining different pharmacophores to create new compounds with improved efficacy.

  • Hybrid Compounds : Research has shown that hybrids incorporating the triazine moiety with other active fragments can lead to compounds with enhanced selectivity and potency against cancer cells. This approach has been validated through various synthesis and evaluation processes .

Data Table: Summary of Anticancer Activity

Compound DerivativeCell Line TestedIC50 (µM)Selectivity Ratio
Compound AHCT-116113.1
Compound BMCF-7152.0
Compound CHeLa184.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Mechanism of Action

The mechanism by which 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The indole and triazine rings can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-amino-6’-[(2,4-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one apart is its spiro structure, which combines the properties of both indole and triazine rings. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development .

Biological Activity

The compound 4'-amino-6'-[(2,4-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one (CAS Number: 879624-67-6) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, where various precursors are combined under specific conditions to yield the desired product. The molecular formula is C17H14Cl2N6OC_{17}H_{14}Cl_2N_6O, and it features a complex spiro structure that is critical for its biological activity.

Table 1: Structural Properties

PropertyValue
Molecular Weight389.24 g/mol
SMILESClc1ccc(c(c1)Cl)NC1=NC2(N=C(N1)N)c1ccccc1N(C2=O)C
Crystal StructureNon-planar geometry

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, indole-based compounds have been reported to inhibit various cancer cell lines effectively. The compound has shown promising results in preliminary assays against human cancer cell lines such as HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma).

Case Study: Antitumor Evaluation
A study evaluated a series of indole derivatives, including the target compound, using the MTT assay. The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells with minimal toxicity to normal mammalian cells.

The proposed mechanism of action for the anticancer activity of this compound involves:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival, although specific targets remain to be fully elucidated.

Comparative Analysis with Related Compounds

To contextualize the activity of This compound , a comparison with similar indole-based compounds is useful.

Table 2: Comparison of Anticancer Activities

Compound NameIC50 (µM)Cell LineReference
4'-Amino Compound1.0HCT-116
Indole Derivative A0.8MCF-7
Indole Derivative B4.0HepG2

Properties

Molecular Formula

C17H14Cl2N6O

Molecular Weight

389.2 g/mol

IUPAC Name

2-amino-6-(2,4-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one

InChI

InChI=1S/C17H14Cl2N6O/c1-25-13-5-3-2-4-10(13)17(14(25)26)23-15(20)22-16(24-17)21-12-7-6-9(18)8-11(12)19/h2-8H,1H3,(H4,20,21,22,23,24)

InChI Key

ZNBVYQBPDCHHMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=C(C=C(C=C4)Cl)Cl)N

Origin of Product

United States

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